molecular formula C4HCl2N3O2 B15057445 3,4-Dichloro-5-nitropyridazine

3,4-Dichloro-5-nitropyridazine

Cat. No.: B15057445
M. Wt: 193.97 g/mol
InChI Key: UEQPIDAANXBCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5-nitropyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is notable for its two chlorine atoms and one nitro group attached to the pyridazine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-nitropyridazine typically involves the nitration of 3,4-dichloropyridazine. This can be achieved by reacting 3,4-dichloropyridazine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridazine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-nitropyridazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like ammonia or primary amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Substitution: Formation of 3,4-diamino-5-nitropyridazine.

    Reduction: Formation of 3,4-dichloro-5-aminopyridazine.

Scientific Research Applications

3,4-Dichloro-5-nitropyridazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-nitropyridazine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    3,4-Dichloro-5-nitropyridine: Similar structure but with a pyridine ring instead of pyridazine.

    3,5-Dichloro-4-nitropyridazine: Differently substituted pyridazine with similar reactivity.

    2,4-Dichloro-5-nitropyridine: Another pyridine derivative with comparable properties.

Uniqueness: 3,4-Dichloro-5-nitropyridazine stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activity. Its dual chlorine and nitro groups make it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

3,4-dichloro-5-nitropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)1-7-8-4(3)6/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQPIDAANXBCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.